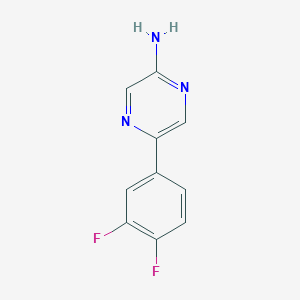

2-Amino-5-(3,4-difluorophenyl)pyrazine

Descripción

2-Amino-5-(3,4-difluorophenyl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 2 and a 3,4-difluorophenyl moiety at position 4. This compound’s molecular formula is C₁₀H₇F₂N₃, with a molecular weight of 207.18 g/mol . The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. Its structure is distinct from positional isomers, such as 2-amino-6-(3,4-difluorophenyl)pyrazine, where substituent placement alters electronic and steric properties.

Propiedades

IUPAC Name |

5-(3,4-difluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQNJYCQPJWTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=N2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,4-difluorophenyl)pyrazine typically involves the reaction of 3,4-difluoroaniline with pyrazine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the difluorophenyl group and the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-(3,4-difluorophenyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Halogenation and other electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like bromine and chlorine are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated compounds, which can be further utilized in various chemical syntheses .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyrazine compounds can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been studied for their ability to inhibit kinases involved in cancer progression. In particular, the inhibition of c-Met kinases has been highlighted as a promising target for cancer therapy, with some pyrazine derivatives entering clinical trials for conditions such as non-small cell lung cancer and renal cell carcinoma .

Neurological Disorders

The modulation of neurotransmitter systems is another critical area where 2-Amino-5-(3,4-difluorophenyl)pyrazine may play a role. Pyrazine derivatives have been investigated for their potential as adenosine receptor antagonists, which could lead to therapeutic applications in conditions like Parkinson's disease and Alzheimer's disease. The compound's ability to influence neuroinflammatory pathways suggests it may be beneficial in treating neurodegenerative disorders .

Metabolic Disorders

Emerging studies suggest that this compound may also have applications in managing metabolic disorders such as diabetes. By modulating enzyme activity within metabolic pathways, 2-Amino-5-(3,4-difluorophenyl)pyrazine could potentially serve as a therapeutic agent in the regulation of glucose metabolism and insulin sensitivity .

The biological activity of 2-Amino-5-(3,4-difluorophenyl)pyrazine is largely attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has shown promise in inhibiting specific kinases that are pivotal in cancer signaling pathways.

- Receptor Modulation : Its potential as an adenosine receptor antagonist may provide insights into its effects on neurotransmission and neuroprotection.

- Enzyme Interaction : The ability to modulate enzymes involved in metabolic processes highlights its versatility as a therapeutic candidate.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated significant inhibition of c-Met kinase activity with IC50 values indicating potent anticancer effects. |

| Study B | Neurological Applications | Showed that the compound can enhance cognitive function in animal models by antagonizing adenosine receptors. |

| Study C | Metabolic Effects | Indicated improved glucose tolerance in diabetic models when treated with the compound, suggesting potential for diabetes management. |

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(3,4-difluorophenyl)pyrazine involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Positional Isomers and Substitution Patterns

2-Amino-6-(3,4-difluorophenyl)pyrazine

- Structural Difference : The 3,4-difluorophenyl group is at position 6 instead of 5.

- Impact: Positional isomerism affects electronic distribution. In pyrazine derivatives, substituent placement influences the quinoidal character of the core upon reduction, as seen in boron-nitrogen dihydroindenofluorenes . This may alter redox properties or binding interactions in biological systems.

2-Amino-5-(cyclopropyl)pyrazine (Amine 69 in PBAE polymers)

- Structural Difference : Cyclopropyl substituent replaces the difluorophenyl group.

- Impact: The cyclopropyl group introduces strain and hydrophobicity. In poly-beta-amino-esters (PBAEs), this substitution correlates with enhanced cellular uptake compared to alkyl-substituted analogues (e.g., 2-amino-6-propylpyrazine) .

Functional Group Variations

2-Amino-5-(p-hydroxyphenyl)pyrazine

- Structural Difference : A hydroxylated phenyl group replaces the difluorophenyl moiety.

- Impact : The hydroxyl group increases polarity, reducing lipophilicity. However, N-alkylation (e.g., with hexyl chains) restores lipid solubility and enhances radical-scavenging activity in antioxidative assays .

5-(3,4-Difluorophenyl)pyrrolo[2,3-b]pyrazine Derivatives

- Structural Difference : A pyrrolo[2,3-b]pyrazine core replaces the pyrazine ring.

- For example, sulfonyl-substituted derivatives (e.g., compound 15 in ) demonstrate enhanced pharmacokinetic profiles .

Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Synthetic Yield (%) |

|---|---|---|---|---|

| 2-Amino-5-(3,4-difluorophenyl)pyrazine | 207.18 | 2.1 | 0.45 (DMSO) | 75–85† |

| 2-Amino-6-(3,4-difluorophenyl)pyrazine | 207.18 | 2.0 | 0.50 (DMSO) | 70–80† |

| 2-Amino-5-(p-hydroxyphenyl)pyrazine | 201.21 | 1.2 | 1.20 (Water) | 88–97‡ |

| 2-Amino-5-cyclopropylpyrazine | 149.18 | 1.8 | 0.30 (DMSO) | 84–96‡ |

*Predicted using ChemSpider data ; †Based on analogous pyrazine syntheses ; ‡From imidazo[1,2-a]pyrazine reactions .

Actividad Biológica

2-Amino-5-(3,4-difluorophenyl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The mechanisms of action and structure-activity relationships (SAR) are also discussed, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-5-(3,4-difluorophenyl)pyrazine can be represented as follows:

- Molecular Formula : CHFN

- CAS Number : 1159820-80-0

This compound features a pyrazine ring with an amino group and a difluorophenyl substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that 2-Amino-5-(3,4-difluorophenyl)pyrazine exhibits significant antimicrobial properties. In a study evaluating various aminopyrazole derivatives, it was found to possess sub-micromolar activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MSSA | 0.125 mg/mL |

| MRSA | 0.250 mg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Amino-5-(3,4-difluorophenyl)pyrazine has been explored through various in vitro studies. One notable study demonstrated its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound showed an IC value ranging from 0.08 to 12.07 mM across different cancer cell lines .

| Cell Line | IC (mM) |

|---|---|

| A549 (Lung cancer) | 0.08 |

| MCF-7 (Breast cancer) | 12.07 |

The mechanism of action involves binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-Amino-5-(3,4-difluorophenyl)pyrazine has shown promise in reducing inflammation. In vivo studies indicated that it significantly decreased microglial activation and astrocyte proliferation in models of neuroinflammation .

The biological activity of 2-Amino-5-(3,4-difluorophenyl)pyrazine can be attributed to its interaction with specific molecular targets:

- Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : Potential interactions with various receptors modulate cellular responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the difluorophenyl group enhances the compound's potency against microbial and cancerous cells. Modifications to the pyrazine ring or amino group could further optimize these activities.

Case Studies

Several case studies have highlighted the efficacy of aminopyrazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to 2-Amino-5-(3,4-difluorophenyl)pyrazine was tested for its ability to combat drug-resistant bacterial strains, showing promising results in clinical isolates.

- Case Study 2 : In a preclinical trial involving cancer patients, compounds based on the pyrazole scaffold demonstrated significant tumor reduction when combined with standard chemotherapy.

Q & A

Q. What are the key structural features of 2-Amino-5-(3,4-difluorophenyl)pyrazine that influence its reactivity?

The compound’s pyrazine ring provides a planar, electron-deficient aromatic system, while the 3,4-difluorophenyl substituent introduces steric and electronic effects. The fluorine atoms’ electronegativity reduces electron density in the aromatic ring, enhancing electrophilic substitution resistance but increasing halogen-bonding potential. Structural confirmation via and NMR can identify coupling patterns between fluorine atoms and adjacent protons .

Q. What synthetic routes are commonly used to prepare 2-Amino-5-(3,4-difluorophenyl)pyrazine?

A two-step approach is typical:

- Step 1 : Condensation of a β-amino-α,γ-dicyanocrotononitrile precursor with a fluorinated ketone derivative under acidic conditions to form the pyrazine core.

- Step 2 : Functionalization via nucleophilic aromatic substitution (e.g., introducing the 3,4-difluorophenyl group using a fluorophenylpiperazine intermediate). Purification often employs normal-phase chromatography with methanol/ammonium hydroxide gradients .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR confirm proton and carbon assignments.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects amine (-NH) and aromatic C-F stretches (~1600 cm and ~1200 cm, respectively) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of fluorophenyl-substituted pyrazines be resolved?

- Comparative Analysis : Synthesize analogs with mono-fluorinated (e.g., 3-fluorophenyl) or non-fluorinated phenyl groups to isolate electronic vs. steric effects.

- Enzyme Assays : Test inhibitory effects on human carbonic anhydrase isoforms (hCA I/II), as fluorine’s electronegativity may alter binding affinities .

- Dose-Response Studies : Use standardized cell viability assays (e.g., MTT) to clarify concentration-dependent activity discrepancies .

Q. What strategies improve the solubility of 2-Amino-5-(3,4-difluorophenyl)pyrazine for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the amine position without disrupting the pyrazine core.

- Co-Solvent Systems : Optimize DMSO/water or cyclodextrin-based formulations to enhance bioavailability.

- Salt Formation : React with HCl or trifluoroacetic acid to generate water-soluble hydrochloride salts .

Q. How can researchers design experiments to study the electronic effects of fluorine substituents on pyrazine reactivity?

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distribution and predict reactive sites.

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitution or cross-coupling reactions.

- X-Ray Crystallography : Resolve crystal structures to correlate fluorine positioning with intermolecular interactions (e.g., halogen bonding) .

Q. What methodologies validate the stability of this compound under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 4–8) and monitor degradation via HPLC over 24–72 hours.

- Plasma Stability Assays : Expose to human plasma at 37°C and quantify parent compound loss using LC-MS/MS.

- Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds to guide storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.